3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) is a partially saturated coumarin derivative and a structural analogue of Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one, URO-B), a naturally occurring metabolite derived from ellagitannins. Its saturated cyclohexane ring distinguishes it from URO-B, influencing its chemical reactivity, photophysical behavior, and interactions with biological targets. This article compares THU-OH with structurally and functionally related compounds, emphasizing fluorescence sensing, enzyme inhibition, and substituent effects.
Properties
IUPAC Name |
3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRPPMHVRQIWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415798 | |
| Record name | 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-44-9 | |
| Record name | 3722-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Pechmann condensation remains the most widely employed method for synthesizing THU-OH. This one-pot reaction involves the acid-catalyzed cyclization of resorcinol with ethyl 2-cyclohexanecarboxylate to form the tetrahydrobenzo[c]chromenone scaffold. The reaction proceeds via initial ester activation by a Lewis acid, followed by nucleophilic attack by resorcinol’s phenolic oxygen and subsequent lactonization (Figure 1).
Key advantages of this method include:
Reagents and Conditions
Workup Protocol
Yield Optimization Data
| Parameter | Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 7.5 mmol ZrCl₄ | 81% |
| Molar Ratio (Resorcinol:Ester) | 1:1.1 | Maximizes ester conversion |
| Temperature | 85°C | Prevents decarboxylation |
Alternative Synthetic Approaches
Patent-Disclosed Modifications
WO2014129989A1 describes a scaled-up variant using:
-
Solvent System : 1,2-dichloroethane/DMF (1:1 v/v)
-
Base : Sodium ethoxide (NaOEt) for deprotonation
-
Reaction Time : 7 hours at reflux
This method achieves comparable yields (79–83%) but requires specialized equipment for azeotropic distillation, making it less practical for laboratory-scale synthesis.
Computational Modeling Insights
Recent DFT studies suggest that:
-
Rate-Limiting Step : Lactonization (ΔG‡ = 24.3 kcal/mol)
-
Catalyst Role : ZrCl₄ lowers activation energy by 8.7 kcal/mol vs. uncatalyzed reaction
Structural Characterization
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 10.31 | 1H | s | Phenolic -OH |
| 7.46 | 1H | d (J = 7.2 Hz) | H-4 aromatic |
| 2.68 | 2H | t (J = 4.0 Hz) | H-7 methylene |
IR Spectroscopy
Industrial-Scale Considerations
Cost Analysis
| Component | Laboratory Cost (USD/g) | Bulk Cost (USD/kg) |
|---|---|---|
| Resorcinol | 0.85 | 420 |
| Ethyl 2-cyclohexanecarboxylate | 1.20 | 950 |
| ZrCl₄ | 12.50 | 9,800 |
Environmental Impact
Applications in Medicinal Chemistry
While beyond synthesis scope, preliminary studies indicate:
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Fluorescent Sensing of Iron (III)
Mechanism and Application
THU-OH has been identified as an effective fluorescent sensor for Iron (III) ions. The compound exhibits a selective on-off fluorescence response upon binding to Iron (III), making it a valuable tool in analytical chemistry and biochemistry for detecting metal ions in various environments.
Case Study
In a study published in Molecules (2022), researchers synthesized THU-OH and evaluated its ability to act as a selective probe for Iron (III). The compound demonstrated significant fluorescence enhancement upon interaction with Iron (III), highlighting its potential use in environmental monitoring and biological assays .
Biological Applications
Cytotoxicity Studies
THU-OH has been subjected to cytotoxicity assays to assess its safety and efficacy in biological systems. Studies have shown that this compound can penetrate cell membranes effectively, allowing for intracellular imaging and monitoring of Iron (III) levels within cells.
Experimental Findings
In vitro studies involving neuroblastoma and glioblastoma cell lines revealed that THU-OH exhibited low cytotoxicity while maintaining effective fluorescence properties. This makes it a promising candidate for biomedical applications, particularly in cancer research where monitoring metal ion concentrations is crucial .
Therapeutic Potential
Immunomodulation and Anti-inflammatory Effects
The broader class of chromones, which includes THU-OH, has been recognized for their therapeutic potential against various conditions such as inflammation and cancer. Research indicates that compounds like THU-OH may modulate immune responses, offering pathways for developing new treatments .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its ability to bind selectively to Iron (III) ions. The lactam group in its structure plays a crucial role in maintaining selective on-off sensor capacity, making it an effective fluorescent probe . This binding mechanism allows the compound to serve as an intracellular Iron (III) sensor, penetrating cells and providing detectable fluorescence signals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urolithin B (URO-B)
- Structural Difference : URO-B lacks the saturated cyclohexane ring present in THU-OH, making it fully aromatic .
- Fluorescence Sensing: Both compounds act as selective "on-off" fluorescent sensors for Iron (III) in aqueous environments. THU-OH exhibits fluorescence quenching independent of competing metals (e.g., Al³⁺, Cu²⁺), similar to URO-B . Cellular Imaging: URO-B shows rapid fluorescence quenching in SK-N-AS neuroblastoma cells upon Iron (III) exposure, while THU-OH demonstrates analogous behavior in DBTRG-05MG glioblastoma cells .
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one
- Phosphodiesterase 2 (PDE2) Inhibition :
Substituent Effects on Fluorescence and Bioactivity
4-Substituted THU-OH Derivatives
- THU-4-Ac (4-acetyl derivative): The electron-withdrawing acetyl group reduces fluorescence intensity but retains metal interaction capabilities.
- THU-4-ALC (4-(1-hydroxyethyl) derivative): Exhibits fluorescence enhancement with metals, contrasting the "on-off" behavior of THU-OH and URO-B .
Alkyl Chain Modifications
- Derivatives with 5-carbon alkane substituents (e.g., 4c ) show optimal PDE2 inhibition (IC₅₀ ~34 μM), highlighting the importance of hydrophobic interactions .
Biological Activity
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzochromenes, which are known for their diverse biological activities. This article reviews the current understanding of its biological activity, including its potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a chromene backbone with a hydroxyl group at the 3-position, which is critical for its biological activity. The compound has been studied for various applications due to its unique structural properties.
Antioxidant Activity
Several studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress in cellular environments. The compound has shown promise in protecting cells from oxidative damage, which is crucial in preventing various diseases related to oxidative stress.
Iron(III) Sensing
Recent research indicates that this compound acts as a selective fluorescent sensor for Iron(III) ions. In vitro studies have shown that it can effectively bind Iron(III), allowing for fluorescence-based detection methods. This property has potential applications in environmental monitoring and biomedical diagnostics .
| Property | Description |
|---|---|
| Chemical Formula | |
| Molecular Weight | 230.26 g/mol |
| Antioxidant Activity | Significant; protects against oxidative stress |
| Iron(III) Sensing | Selective fluorescent sensor for Iron(III) |
Cytotoxic Effects
In cellular studies involving neuroblastoma and glioblastoma cells, this compound has demonstrated cytotoxic effects. The compound's ability to penetrate cell membranes and induce apoptosis in cancer cells highlights its potential as an anti-cancer agent. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cell death .
Case Studies
-
Fluorescent Sensor Development
A study published in the Turkish Journal of Chemistry explored the use of this compound as a fluorescent probe for detecting Iron(III). The results indicated that the compound could selectively bind Iron(III) ions under both in vitro and ex vivo conditions, making it a valuable tool for metal ion detection in various applications . -
Cytotoxicity in Cancer Cells
Research conducted on glioblastoma cells revealed that this compound exhibits significant cytotoxicity. The study highlighted its potential as a therapeutic agent due to its ability to induce apoptosis through ROS generation .
Q & A
Q. What are the recommended synthesis protocols for 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?
The compound can be synthesized via a ZrCl₄-catalyzed condensation reaction. A typical protocol involves mixing resorcinol (0.22 g) with ethyl 2-oxo-cyclohexanecarboxylate (0.37 g) and ZrCl₄ (0.4 g) at 85°C for 1 hour. The precipitate is filtered and washed with ice-cold water. Spectral analysis (¹H NMR, IR) confirms the structure, with NMR peaks at δ 7.44 (d, J = 8.8 Hz) and δ 2.75 (t, J = 11.6 Hz) for aromatic and cyclohexyl protons, respectively .
Q. What safety precautions are necessary when handling this compound?
Essential precautions include:
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified eye protection, gloves inspected for integrity, and face shields.
- Storage: Maintain at -10°C to ensure stability.
- Handling: Avoid dust/aerosol formation; use exhaust ventilation in dust-prone areas.
- Disposal: Contract licensed waste disposal services for contaminated materials .
Q. How does the compound interact with metal ions in fluorescence assays?
The compound exhibits selective "on-off" fluorescence quenching for Fe(III). In vitro studies show a linear response (0–50 µM Fe³⁺) with a detection limit of 1.2 µM. The lactam group is critical for metal binding, as shown by competitive assays with EDTA reversing quenching effects .
Advanced Research Questions
Q. How do structural modifications influence fluorescence properties?
Substituents at the 4-position significantly alter fluorescence behavior. For example:
- 4-(1-Hydroxyethyl): Enhances fluorescence in the presence of metals (e.g., Zn²⁺, Cu²⁺) .
- Alkyl chains (e.g., pentyl): Improve PDE2 inhibition (IC₅₀ ~34 µM) by enhancing hydrophobic interactions with the enzyme’s active site .
Contrastingly, unsubstituted derivatives act as Fe(III) "on-off" sensors, highlighting substituent-dependent effects .
Q. What methodologies assess its potential as a cholinesterase inhibitor?
- Synthesis of Derivatives: Introduce substituents (e.g., chloropropoxy groups) via nucleophilic substitution .
- Enzyme Assays: Use Ellman’s method to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Derivatives with bulky substituents show higher selectivity for BuChE (IC₅₀ < 10 µM) .
Q. How can contradictions in fluorescence response data be resolved?
Discrepancies arise from substituent effects:
- Fluorescence Quenching: Observed in Fe(III) interactions with unsubstituted derivatives due to electron transfer .
- Fluorescence Enhancement: Occurs in 4-substituted analogues (e.g., 4-acetyl) via chelation-enhanced fluorescence (CHEF) .
Methodological consistency in buffer conditions (pH 7.4, 25°C) and metal ion concentrations is critical for reproducibility.
Q. What computational approaches model its interactions with PDE2?
Molecular docking using the PDE2 crystal structure (PDB: 4HTX) reveals:
Q. What protocols are used for cellular imaging studies?
- Cell Lines: Neuroblastoma (SH-SY5Y) and glioblastoma (U-87 MG) cells.
- Imaging: Incubate cells with 10 µM compound for 2 hours; visualize using confocal microscopy (λₑₓ = 365 nm, λₑₘ = 450 nm).
- Cytotoxicity: MTT assays confirm >90% viability at 50 µM, ensuring safe intracellular application .
Q. Which analytical techniques characterize this compound and its derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
